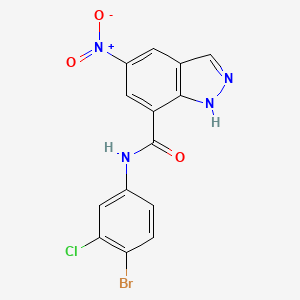![molecular formula C16H14ClN3O5 B4305177 3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305177.png)
3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid
Vue d'ensemble
Description
3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit several biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes and its complications.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory effects on DPP-4. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid. One direction is to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus. Another direction is to explore its effects on other metabolic pathways and diseases. It may also be possible to modify the structure of the compound to improve its solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biological systems.
Applications De Recherche Scientifique
The compound 3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory effects on the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion. This makes it a promising candidate for the treatment of type 2 diabetes mellitus.
Propriétés
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(phenylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-13-7-6-11(20(24)25)8-12(13)14(9-15(21)22)19-16(23)18-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,22)(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBZEKLFQDJAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305108.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305113.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)
![ethyl 5-acetyl-4-methyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305127.png)
![diethyl 3-methyl-5-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B4305129.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305136.png)
![diallyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B4305141.png)
![methyl 6-acetyl-7-(3-ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4305143.png)

![3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4305160.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305170.png)
![2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305187.png)
![ethyl 4-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B4305189.png)